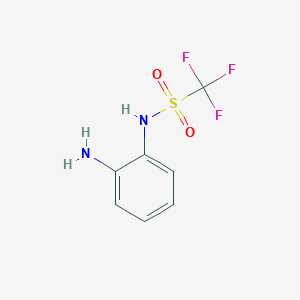

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide

Descripción general

Descripción

“N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom . They are widely used in medicine due to their antibacterial properties .

Molecular Structure Analysis

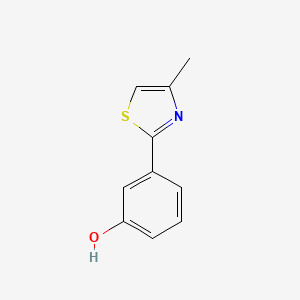

The molecular structure of “N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide” would likely consist of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to a nitrogen atom, which is in turn attached to a sulfonamide group .Chemical Reactions Analysis

Sulfonamides are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Biocatalysis in Drug Metabolism

A study demonstrated the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, facilitating the structural characterization of drug metabolites. This approach allows for the generation of sufficient quantities of metabolites for nuclear magnetic resonance spectroscopy analysis, offering insights into the regio- and stereochemistry of metabolic changes (Zmijewski et al., 2006).

Chemical Synthesis and Properties

Research has explored the synthesis and properties of N-substituted trifluoromethanesulfonamide derivatives. For example, the synthesis and evaluation of certain trifluoromethanesulfonamide derivatives have shown significant anti-obesity effects in rats, highlighting the compound's potential in various chemical and pharmacological studies (Foye & Sane, 1977).

Self-Association in Inert Environments

Experimental and theoretical investigations have been conducted on the self-association behaviors of new triflamide derivatives in inert environments. Such studies provide valuable insights into the molecular interactions and stability of these compounds under different conditions (Sterkhova, Moskalik, & Shainyan, 2013).

Novel Sulfonated Nanofiltration Membranes

Innovative research has led to the development of novel sulfonated thin-film composite nanofiltration membranes, which show improved water flux for the treatment of dye solutions. These membranes incorporate sulfonated aromatic diamine monomers, enhancing surface hydrophilicity and dye rejection capabilities, demonstrating the application of trifluoromethanesulfonamide derivatives in environmental and material science (Liu et al., 2012).

Synthesis and Catalytic Properties of Palladium Complexes

Research on the synthesis and catalytic properties of palladium(II) complexes containing aromatic sulfonamides has revealed their effectiveness as catalysts in the oxidation of benzyl alcohol to benzaldehyde. This highlights the role of trifluoromethanesulfonamide derivatives in catalyzing significant chemical reactions (Dayan & Kalaycioglu, 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYOORODQNBACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile](/img/structure/B1438858.png)

![1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438860.png)

![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)

![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide](/img/structure/B1438867.png)

![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)

![(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone](/img/structure/B1438869.png)

![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)